molecular formula C10H15NO2 B8768545 1-Cyanomethyl-cyclohexanecarboxylic acid methyl ester

1-Cyanomethyl-cyclohexanecarboxylic acid methyl ester

Cat. No. B8768545
M. Wt: 181.23 g/mol
InChI Key: VIMXQPIUKVIGSK-UHFFFAOYSA-N
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Patent
US07968585B2

Procedure details

A 0° C. mixture of 1-cyanomethyl-cyclohexanecarboxylic acid methyl ester (4.28 g, 23.6 mmol) and cobalt (II) chloride hexahydrate (2.81 g, 11.8 mmol) in THF (80 mL) and water (40 mL) is treated portion-wise with sodium borohydride (4.47 g, 0.118 mol) and is warmed to room temperature and stirred for 48 hours under N2. The reaction is treated with 28% ammonium hydroxide (3.1 mL) and filtered through hyflo. The solvent is removed from the filtrate in vacuo and the residue is diluted with minimal water and brine and is extracted three times with 3:1 chloroform:isopropanol. The organic layer is dried (Na2SO4) and the solvent is removed in vacuo to afford crude product that is purified with a 0 to 10% methanol in CH2Cl2 gradient on silica gel to afford 1.95 g (54%) of the titled product. Rf=0.46 (9/1 CH2Cl2/methanol). MS (m/z): 154 (M+).
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.81 g
Type
catalyst
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH2:11][C:12]#[N:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=O.[BH4-].[Na+].[OH-].[NH4+]>C1COCC1.O.O.O.O.O.O.O.[Co](Cl)Cl>[C:3]1(=[O:2])[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:11][CH2:12][NH:13]1 |f:1.2,3.4,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
COC(=O)C1(CCCCC1)CC#N
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
2.81 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Step Two
Name
Quantity
4.47 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 hours under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through hyflo
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the filtrate in vacuo
ADDITION
Type
ADDITION
Details
the residue is diluted with minimal water and brine
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with 3:1 chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product that
CUSTOM
Type
CUSTOM
Details
is purified with a 0 to 10% methanol in CH2Cl2 gradient on silica gel

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(NCCC12CCCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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